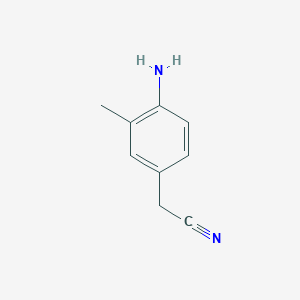
(4-Amino-3-methylphenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
纳他霉素,也称为匹马霉素,是一种由链霉菌属的某些物种产生的多烯大环内酯类抗生素。它被广泛用作医药和食品工业中的抗真菌剂。 在医药上,纳他霉素主要用于治疗眼部真菌感染,例如睑缘炎、结膜炎和角膜炎 . 在食品工业中,它被用作防腐剂,以防止乳制品和其他食品中真菌的生长 .
准备方法
纳他霉素是通过特定链霉菌物种的发酵生产的,例如纳塔链霉菌、吉尔沃孢链霉菌、查塔努加链霉菌和莱迪克链霉菌 . 生产过程包括有氧深层培养,其中细菌在受控条件下在富含营养的培养基中生长。然后对发酵液进行各种提取和纯化步骤,以分离纳他霉素。 这些步骤通常包括酸化、沉淀、溶剂萃取和喷雾干燥 .
化学反应分析
纳他霉素会经历几种类型的化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,纳他霉素的氧化会导致各种氧化衍生物的形成,而还原会导致该化合物的还原形式 .
科学研究应用
纳他霉素具有广泛的科学研究应用。在化学领域,它被用作模型化合物来研究多烯大环内酯的结构和反应性。在生物学领域,它被用来研究真菌抑制和抗性的机制。在医药领域,纳他霉素被用来开发新的抗真菌疗法,并研究多烯类抗生素的药代动力学和药效学。 在食品工业中,它被用来开发新的保鲜技术,并研究抗真菌剂对食品质量和安全的影响 .
作用机制
纳他霉素通过与麦角甾醇(真菌细胞膜的关键成分)结合来发挥其抗真菌作用。这种结合会破坏膜的结构和功能,导致细胞死亡。与其他多烯类抗生素不同,纳他霉素不会显着改变膜的通透性。 相反,它阻止了麦角甾醇依赖性液泡融合,以及膜融合和裂变 .
相似化合物的比较
纳他霉素属于大环内酯类抗生素的多烯类,其中还包括两性霉素B和制霉菌素。与这些化合物相比,纳他霉素具有独特的行动方式和更广泛的抗真菌活性谱。它对哺乳动物细胞的毒性也较低,并且诱导微生物耐药的风险也较低。 其他类似化合物包括滕尼辛和纳他辛,它们具有相似的结构和作用机制 .
属性
CAS 编号 |
180149-38-6 |
|---|---|
分子式 |
C9H10N2 |
分子量 |
146.19 g/mol |
IUPAC 名称 |
2-(4-amino-3-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H10N2/c1-7-6-8(4-5-10)2-3-9(7)11/h2-3,6H,4,11H2,1H3 |
InChI 键 |
ACZFZZFUGILAFM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)CC#N)N |
规范 SMILES |
CC1=C(C=CC(=C1)CC#N)N |
同义词 |
Benzeneacetonitrile, 4-amino-3-methyl- (9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













